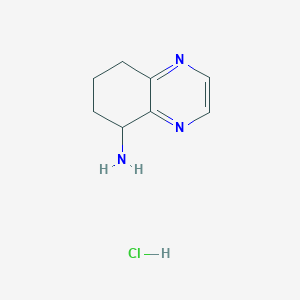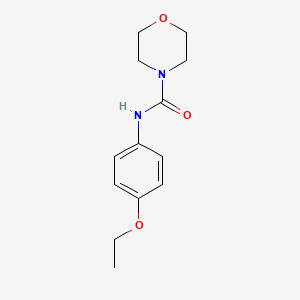
N-(4-ethoxyphenyl)morpholine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethoxyphenyl)morpholine-4-carboxamide is a chemical compound with the molecular formula C13H18N2O3 and a molecular weight of 250.298. This compound is characterized by the presence of a morpholine ring substituted with an ethoxyphenyl group and a carboxamide group. It is used in various scientific research applications due to its unique chemical properties.
準備方法
The synthesis of N-(4-ethoxyphenyl)morpholine-4-carboxamide typically involves the reaction of 4-ethoxyaniline with morpholine-4-carboxylic acid chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.
化学反応の分析
N-(4-ethoxyphenyl)morpholine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically affects the ethoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the carboxamide group, converting it into an amine.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group. Common reagents for these reactions include alkyl halides and nucleophiles such as thiols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while reduction may produce amines.
科学的研究の応用
N-(4-ethoxyphenyl)morpholine-4-carboxamide has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and pharmaceuticals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It is often used in assays to evaluate its efficacy against different microbial strains.
Medicine: Research is ongoing to explore its potential therapeutic applications. It is being investigated for its role in drug development, particularly in the design of new drugs with improved efficacy and reduced side effects.
Industry: this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for use in coatings, adhesives, and other industrial applications.
作用機序
The mechanism of action of N-(4-ethoxyphenyl)morpholine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action.
類似化合物との比較
N-(4-ethoxyphenyl)morpholine-4-carboxamide can be compared with other similar compounds, such as N-acyl-morpholine-4-carbothioamides . These compounds share a similar morpholine ring structure but differ in their substituents. The unique ethoxyphenyl group in this compound distinguishes it from other morpholine derivatives and contributes to its specific chemical and biological properties.
Similar compounds include:
- N-acyl-morpholine-4-carbothioamides
- N-(4-cyanophenyl)morpholine-4-carboxamide
- N-(4-methoxyphenyl)morpholine-4-carboxamide
These compounds have varying degrees of biological activity and are used in different research applications. The unique structure of this compound makes it a valuable compound for scientific research and industrial applications.
特性
IUPAC Name |
N-(4-ethoxyphenyl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-2-18-12-5-3-11(4-6-12)14-13(16)15-7-9-17-10-8-15/h3-6H,2,7-10H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKMGCNIBUNUTDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-Ethoxy-3-(4-methoxybenzoyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline hydrochloride](/img/structure/B2631697.png)
![N-[5-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2631700.png)
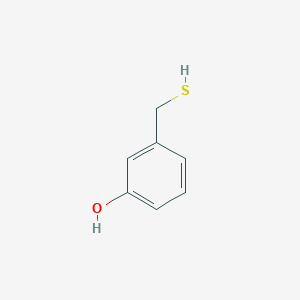
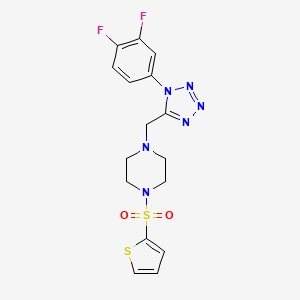
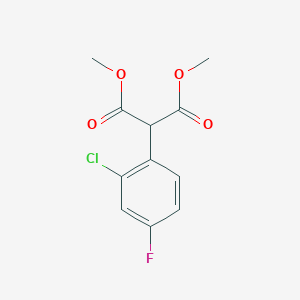
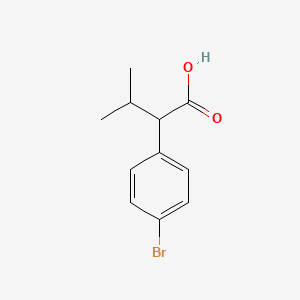
![(E)-3-((1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2631708.png)
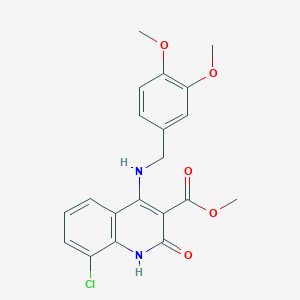
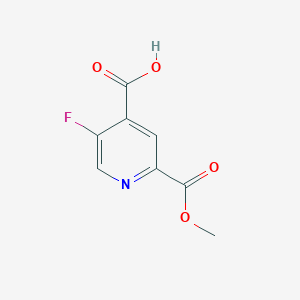
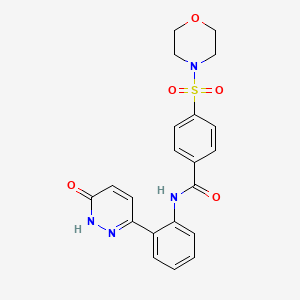
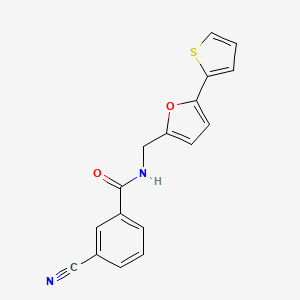
![3,4-DIMETHOXY-N-{2-[4-(THIOPHEN-2-YL)PIPERIDIN-1-YL]ETHYL}BENZAMIDE](/img/structure/B2631713.png)
![N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2-(thiophen-3-yl)acetamide](/img/structure/B2631714.png)
